Dodecanedioic acid, monomethyl ester

Polymer Synthesis Melt Processing Thermal Analysis

Dodecanedioic acid monomethyl ester (CAS 3903-40-0), also referred to as 12-methoxy-12-oxododecanoic acid or monomethyl 1,12-dodecanedioate, is a long-chain α,ω-dicarboxylic acid monoester (C13H24O4, MW 244.33 g/mol). It is characterized as a white solid at room temperature with a melting point of 51.5-52 °C and a predicted pKa of 4.78±0.10.

Molecular Formula C13H23O4-
Molecular Weight 243.32 g/mol
Cat. No. B8519537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecanedioic acid, monomethyl ester
Molecular FormulaC13H23O4-
Molecular Weight243.32 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCCCCCCCC(=O)[O-]
InChIInChI=1S/C13H24O4/c1-17-13(16)11-9-7-5-3-2-4-6-8-10-12(14)15/h2-11H2,1H3,(H,14,15)/p-1
InChIKeyREGGDLIBDASKGE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecanedioic Acid Monomethyl Ester: A C12 Monomethyl Ester with Defined Physicochemical and Functional Properties for Specialized Synthesis


Dodecanedioic acid monomethyl ester (CAS 3903-40-0), also referred to as 12-methoxy-12-oxododecanoic acid or monomethyl 1,12-dodecanedioate, is a long-chain α,ω-dicarboxylic acid monoester (C13H24O4, MW 244.33 g/mol) . It is characterized as a white solid at room temperature with a melting point of 51.5-52 °C and a predicted pKa of 4.78±0.10 . This compound is employed as an intermediate in the synthesis of polyesters, polyamides, and specialty chemicals, where its asymmetric functionality (one free carboxylic acid and one methyl ester terminus) enables selective chemical modifications . It also finds application in cosmetic compositions and as a building block for advanced lubricants and plasticizers [1].

Why Dodecanedioic Acid Monomethyl Ester Cannot Be Replaced by Parent Diacid or Shorter-Chain Monoester Analogs


Dodecanedioic acid monomethyl ester is not interchangeable with dodecanedioic acid (the parent diacid) or with its dimethyl ester counterpart due to pronounced differences in physicochemical properties and synthetic utility. The monomethyl ester melts at 51.5-52 °C, which is over 75 °C lower than the parent diacid (127-129 °C) [1], and approximately 20 °C higher than the dimethyl ester (30-32 °C) [2]. These thermal transitions directly impact processability in polymer melts and solvent-based systems. Furthermore, substitution with the C10 analog monomethyl sebacate would alter chain length-dependent properties such as crystallinity, flexibility, and hydrophobicity in the final polymer [3]. The presence of a single, reactive carboxylic acid group—as opposed to two in the diacid—allows for controlled, stepwise functionalization that is impossible with the symmetrical diacid or the fully protected diester .

Quantitative Differentiation of Dodecanedioic Acid Monomethyl Ester Against Key Comparators


Thermal Processability: 76 °C Lower Melting Point vs. Parent Dodecanedioic Acid

The monomethyl ester exhibits a melting point of 51.5-52 °C, a 76 °C reduction compared to dodecanedioic acid (127-129 °C) , enabling low-temperature melt processing and solution handling without requiring high energy input or specialized equipment. This lower melting point also offers an intermediate thermal profile compared to the dimethyl ester (30-32 °C), providing a balance between processability and solid-state stability [1].

Polymer Synthesis Melt Processing Thermal Analysis

Selective Monoesterification: 89% Preferential Formation of C12 Monomethyl Ester Over C5 in Mixed Diacid Systems

When a mixture of dodecanedioic acid (C12) and glutaric acid (C5) was reacted with diazomethane on an alumina support, the monomethyl ester of dodecanedioic acid was formed with 89% selectivity, while the corresponding C5 monomethyl ester was formed at only 9% [1]. This demonstrates the preferential alignment and reactivity of the longer-chain diacid on the alumina surface, a property not shared to the same extent by shorter-chain analogs.

Selective Synthesis Alumina Adsorption Chain Length Discrimination

Chain Length-Dependent Energy Density: 7.2 kcal/g vs. 6.6 kcal/g for Sebacic Acid (C10)

As part of the class of medium-chain dicarboxylic acids, dodecanedioic acid (the parent diacid) provides an energy density of 7.2 kcal/g, which is 9% higher than the 6.6 kcal/g provided by the C10 analog, sebacic acid [1]. This energy density is intermediate between glucose and fatty acids. While the monomethyl ester derivative would be expected to have a slightly higher energy density upon full oxidation (due to the methyl ester group), the key differentiation remains the carbon chain length, which dictates metabolic fate and energy yield.

Nutraceuticals Energy Metabolism Dicarboxylic Acids

Asymmetric Functionality: Enables Controlled Polymer Chain-End Modification, Unavailable with Symmetric Diesters

Dodecanedioic acid monomethyl ester possesses one free carboxylic acid group and one protected methyl ester group. This asymmetric functionality is a prerequisite for stepwise synthesis strategies, such as the controlled introduction of a single end-cap or branching point in polyesters and polyamides . In contrast, the parent diacid (two free acids) leads to uncontrolled chain extension, while the dimethyl ester (no free acids) requires an additional deprotection step . The monomethyl ester thus provides a unique, single-step handle for selective modification.

Polymer Chemistry Chain-End Functionalization Polyamide Synthesis

Validated Application Scenarios for Dodecanedioic Acid Monomethyl Ester Based on Quantitative Differentiation


Low-Temperature Melt Synthesis of Specialty Polyamides and Polyesters

The 76 °C lower melting point of dodecanedioic acid monomethyl ester (51.5-52 °C) compared to the parent diacid enables melt polymerization at significantly reduced temperatures, minimizing thermal degradation of sensitive co-monomers and reducing energy consumption . This is particularly advantageous for the synthesis of biodegradable polyesters and polyamides incorporating thermally labile diols or diamines.

Synthesis of Well-Defined Block Copolymers via Selective Chain-End Functionalization

The presence of a single, free carboxylic acid group allows for the selective attachment of the C12 chain to polymer backbones or nanoparticle surfaces, while the methyl ester terminus remains protected for subsequent modifications . This contrasts with the uncontrolled reactions of the parent diacid and the inertness of the dimethyl ester, making the monomethyl ester the reagent of choice for constructing precisely tailored block copolymers and surface-modified materials.

High-Yield Production of C12 Monoester from Mixed Dicarboxylic Acid Feedstocks

The 89% preferential formation of dodecanedioic acid monomethyl ester over shorter-chain analogs (e.g., glutaric acid) on alumina supports provides a high-selectivity synthetic pathway . This is valuable for processing complex mixtures of dicarboxylic acids derived from natural sources or industrial side-streams, where the targeted recovery of the C12 monoester with minimal co-product contamination is desired.

Formulation of High-Energy Nutraceutical Ingredients

Based on the class-level energy density of the C12 dicarboxylic acid chain (7.2 kcal/g vs. 6.6 kcal/g for C10 sebacic acid), the monomethyl ester is a suitable precursor or pro-drug candidate for delivering a higher caloric payload per unit mass . This is relevant for the development of specialized medical foods or supplements where energy density is a critical formulation parameter.

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